
Methyl 3-(3-oxocyclohexyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-oxocyclohexyl)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cyclohexyl ring with a ketone group and a propanoate ester group, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 3-(3-oxocyclohexyl)propanoate can be synthesized through the esterification of 3-(3-oxocyclohexyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Methyl 3-(3-oxocyclohexyl)propanoate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or amines in the presence of a base.
Major Products Formed:
Oxidation: 3-(3-oxocyclohexyl)propanoic acid.
Reduction: 3-(3-hydroxycyclohexyl)propanol.
Substitution: Various alkyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 3-(3-oxocyclohexyl)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical reactions involving esters .
Industry: this compound is used in the manufacture of fragrances and flavorings due to its pleasant odor. It is also employed in the production of polymers and resins .
Wirkmechanismus
The mechanism of action of methyl 3-(3-oxocyclohexyl)propanoate involves its interaction with various molecular targets, depending on its application. In biochemical reactions, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. This hydrolysis is crucial in drug activation and metabolism .
Vergleich Mit ähnlichen Verbindungen
- Methyl 3-(2-oxocyclohexyl)propanoate
- Ethyl 3-(3-oxocyclohexyl)propanoate
- Methyl 3-(3-hydroxycyclohexyl)propanoate
Comparison:
- Methyl 3-(2-oxocyclohexyl)propanoate: Similar structure but with the ketone group at a different position, leading to different reactivity and applications .
- Ethyl 3-(3-oxocyclohexyl)propanoate: Similar ester but with an ethyl group instead of a methyl group, affecting its physical properties and solubility .
- Methyl 3-(3-hydroxycyclohexyl)propanoate: Contains a hydroxyl group instead of a ketone, making it more reactive in certain chemical reactions .
Methyl 3-(3-oxocyclohexyl)propanoate stands out due to its unique combination of functional groups, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C10H16O3 |
|---|---|
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 3-(3-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C10H16O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h8H,2-7H2,1H3 |
InChI-Schlüssel |
WXQCUJQZHHWZLU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC1CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


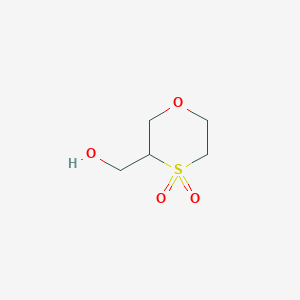
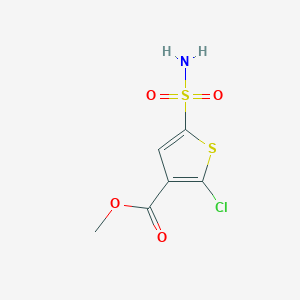

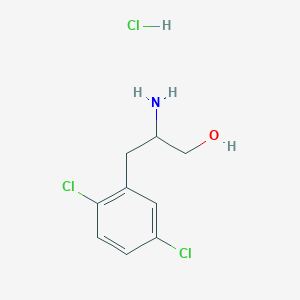
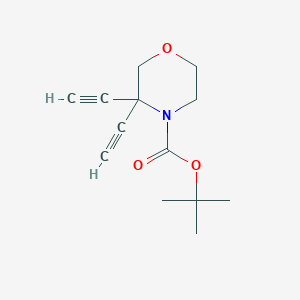
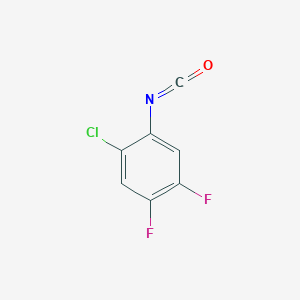
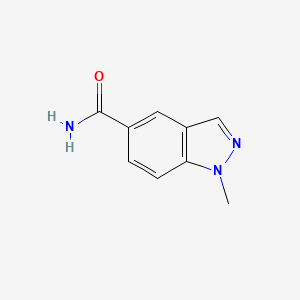

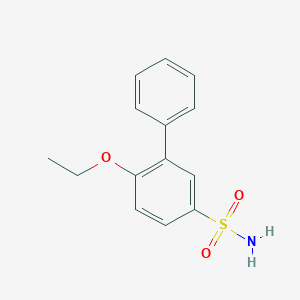
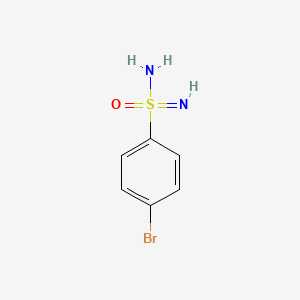
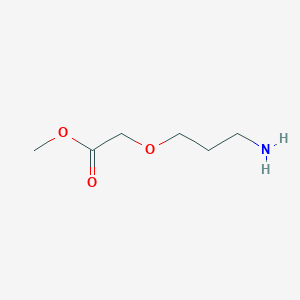
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
